molecular formula C19H17NO4 B15031983 Ethyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

Ethyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B15031983
M. Wt: 323.3 g/mol
InChI Key: REBMXRFUQPAYQM-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate is an isoindole derivative with the molecular formula C₁₉H₁₇NO₄ and a molecular weight of 323.3 g/mol . Its structure features a dioxoisoindole core, an ethyl ester group, and a 2,5-dimethylphenyl substituent. Key applications include serving as a precursor for pharmaceuticals, agrochemicals, and materials science research .

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

ethyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C19H17NO4/c1-4-24-19(23)13-7-8-14-15(10-13)18(22)20(17(14)21)16-9-11(2)5-6-12(16)3/h5-10H,4H2,1-3H3

InChI Key

REBMXRFUQPAYQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions One common method starts with the preparation of the isoindole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering protein conformation, or affecting signal transduction processes.

Comparison with Similar Compounds

Variation in Ester Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Group Key Differences Reference
Ethyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate C₁₉H₁₇NO₄ 323.3 Ethyl Reference compound; ethyl ester provides moderate lipophilicity.
Cyclohexyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate C₂₃H₂₃NO₄ 377.4 Cyclohexyl Bulkier cyclohexyl ester increases steric hindrance and lipophilicity, potentially altering bioavailability and metabolic stability.
Dodecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate Not Provided Not Provided Dodecyl Long alkyl chain enhances hydrophobicity, favoring applications in lipid-based drug delivery systems.

Impact : Ester groups influence solubility, metabolic stability, and interaction with biological targets. Ethyl esters balance lipophilicity and synthetic accessibility, while bulkier esters (e.g., cyclohexyl) may improve membrane permeability but complicate synthesis .

Core Structure Modifications

Compound Name Core Structure Key Functional Groups Biological Activity/Applications Reference
This compound Isoindole Dioxo group, dimethylphenyl Antimicrobial, anticancer (hypothesized due to isoindole core's interaction with cellular targets).
Ethyl 5-(4-nitrophenyl)-1H-indole-2-carboxylate Indole Nitrophenyl Enhanced electron-withdrawing effects from nitro group may improve reactivity in nucleophilic substitutions.
Ethyl 2-{[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate Thiophene Thiophene, amide linkage Thiophene core introduces π-conjugation, relevant for materials science (e.g., organic electronics).

Impact : Replacing the isoindole core with indole or thiophene alters electronic properties and biological interactions. Indole derivatives often exhibit neuroactive properties, while thiophenes are valuable in optoelectronics .

Substituent Position and Functional Group Variations

Compound Name Substituent Position/Functional Group Key Differences Reference
Cyclohexyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate 2,4-dimethylphenyl Methyl groups at 2,4-positions reduce steric hindrance compared to 2,5-substitution, potentially enhancing reactivity.
Ethyl 5-chloro-4-methyl-1H-indole-2-carboxylate Chloro, methyl on indole Halogen substituents (e.g., Cl) increase electrophilicity, favoring cross-coupling reactions in synthesis.
2-(4-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid Acetylphenyl, carboxylic acid Carboxylic acid group enables salt formation, improving water solubility for pharmaceutical formulations.

Impact : Substituent positions and functional groups dictate reactivity and applications. For example, electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity, while hydrophilic groups (e.g., carboxylic acid) improve solubility .

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